Trazodone-d6 Hydrochloride
Trazodone-d6 Hydrochloride
Trazodone-d6 (hydrochloride) (CRM) is a certified reference material intended for use as an internal standard for the quantification of trazodone by GC- or LC-MS. Trazedone is categorized as a sedative. It has less abuse potential in persons with a history of previous substance abuse than triazolam or zolpidem. This product is intended for research and forensic applications.
A stable-labeled internal standard of Trazodone, an antidepressant and phenylpiperazine analog with anxiolytic and hypnotic effects. The drug is approved for treatment of unipolar and bipolar depression as well as insomnia.
A stable-labeled internal standard of Trazodone, an antidepressant and phenylpiperazine analog with anxiolytic and hypnotic effects. The drug is approved for treatment of unipolar and bipolar depression as well as insomnia.
Brand Name:
Vulcanchem
CAS No.:
1181578-71-1
VCID:
VC0021460
InChI:
InChI=1S/C19H22ClN5O.ClH/c20-16-5-3-6-17(15-16)23-13-11-22(12-14-23)8-4-10-25-19(26)24-9-2-1-7-18(24)21-25;/h1-3,5-7,9,15H,4,8,10-14H2;1H/i4D2,8D2,10D2;
SMILES:
C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl.Cl
Molecular Formula:
C19H23Cl2N5O
Molecular Weight:
414.4 g/mol
Trazodone-d6 Hydrochloride
CAS No.: 1181578-71-1
Cat. No.: VC0021460
Molecular Formula: C19H23Cl2N5O
Molecular Weight: 414.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Trazodone-d6 (hydrochloride) (CRM) is a certified reference material intended for use as an internal standard for the quantification of trazodone by GC- or LC-MS. Trazedone is categorized as a sedative. It has less abuse potential in persons with a history of previous substance abuse than triazolam or zolpidem. This product is intended for research and forensic applications. A stable-labeled internal standard of Trazodone, an antidepressant and phenylpiperazine analog with anxiolytic and hypnotic effects. The drug is approved for treatment of unipolar and bipolar depression as well as insomnia. |
|---|---|
| CAS No. | 1181578-71-1 |
| Molecular Formula | C19H23Cl2N5O |
| Molecular Weight | 414.4 g/mol |
| IUPAC Name | 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride |
| Standard InChI | InChI=1S/C19H22ClN5O.ClH/c20-16-5-3-6-17(15-16)23-13-11-22(12-14-23)8-4-10-25-19(26)24-9-2-1-7-18(24)21-25;/h1-3,5-7,9,15H,4,8,10-14H2;1H/i4D2,8D2,10D2; |
| Standard InChI Key | OHHDIOKRWWOXMT-BHIQTGFXSA-N |
| Isomeric SMILES | [2H]C([2H])(C([2H])([2H])N1CCN(CC1)C2=CC(=CC=C2)Cl)C([2H])([2H])N3C(=O)N4C=CC=CC4=N3.Cl |
| SMILES | C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl.Cl |
| Canonical SMILES | C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl.Cl |
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